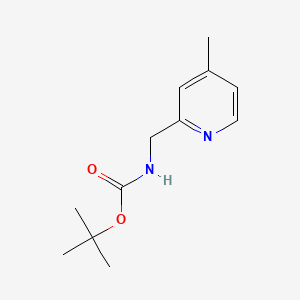

2-(N-Boc-aminomethyl)-4-methylpyridine

Descripción general

Descripción

2-(N-Boc-aminomethyl)-4-methylpyridine is a chemical compound that features a pyridine ring substituted with a methyl group at the 4-position and an N-Boc-aminomethyl group at the 2-position. The Boc group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then react with Grignard reagents to produce the desired compound .

Industrial Production Methods

Industrial production methods for 2-(N-Boc-aminomethyl)-4-methylpyridine are not extensively documented in the literature. the principles of large-scale organic synthesis, such as continuous flow reactors and the use of solid acid catalysts for efficient deprotection of Boc groups, can be applied to enhance productivity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(N-Boc-aminomethyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

Substitution: The pyridine ring can undergo substitution reactions, where substituents on the ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoromethanesulfonyl anhydride, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, amidation reactions can produce amides, while oxidation reactions can introduce carbonyl groups or other oxidized functionalities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Development:

2-(N-Boc-aminomethyl)-4-methylpyridine serves as a crucial building block in synthesizing pharmacologically active compounds. Its structure allows for modifications that enhance biological activity, making it suitable for developing inhibitors targeting specific diseases.

- Case Study: N-Myristoyltransferase Inhibitors

Research has demonstrated that derivatives of this compound can inhibit N-myristoyltransferase (NMT), an enzyme implicated in the proliferation of Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this compound exhibited improved brain penetration and potency against T. brucei proliferation assays, highlighting its potential in treating central nervous system infections .

Table 1: Summary of Biological Activities

Organic Synthesis

Catalytic Reactions:

The compound is utilized in various catalytic reactions, including protodeboronation processes, where it acts as a catalyst to facilitate the conversion of boronic esters into corresponding products.

- Experimental Procedure:

The catalytic protodeboronation of alkyl boronic esters involves using this compound to generate radicals that promote the reaction, yielding high efficiency and selectivity .

Table 2: Summary of Catalytic Applications

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Protodeboronation | Catalyst | High yields achieved |

| Amide Formation | Building block for amides | Efficient synthesis |

Synthesis of Complex Molecules

Amide Synthesis:

The compound is instrumental in synthesizing amides from various protected amines. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further chemical transformations.

- Methodology:

The synthesis involves generating isocyanate intermediates that react with Grignard reagents to form amides efficiently . This approach has been demonstrated to yield a variety of aliphatic and aryl amines with high purity.

Coordination Chemistry

Metal Complexes:

Research indicates that compounds like this compound can form coordination complexes with transition metals, enhancing their reactivity and stability in various chemical environments.

Mecanismo De Acción

The mechanism of action of 2-(N-Boc-aminomethyl)-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amine and the pyridine ring. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with other molecules or participate in further reactions. The pyridine ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for a wide range of chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-(N-Boc-aminomethyl)pyridine: Similar structure but without the methyl group at the 4-position.

4-(N-Boc-aminomethyl)pyridine: Similar structure but with the aminomethyl group at the 4-position instead of the 2-position.

2-(N-Boc-aminomethyl)-5-methylpyridine: Similar structure but with the methyl group at the 5-position instead of the 4-position.

Uniqueness

2-(N-Boc-aminomethyl)-4-methylpyridine is unique due to the specific positioning of the Boc-aminomethyl group and the methyl group on the pyridine ring. This unique arrangement can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-(N-Boc-aminomethyl)-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an N-Boc (tert-butyloxycarbonyl) protected amino group. Its chemical formula is , and it has a molecular weight of 220.27 g/mol. The N-Boc group enhances the compound's stability and solubility, making it a useful precursor in various synthetic pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of 4-methylpyridine compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

- Neuroprotective Effects : Some analogs have been investigated for their ability to inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Nitric Oxide Synthase (nNOS) : The compound has been identified as a selective inhibitor of nNOS, which plays a crucial role in neuroinflammation and neuronal apoptosis .

- Enzyme Interaction : Similar compounds have demonstrated the ability to bind with high affinity to various enzymes involved in metabolic pathways, affecting cellular signaling and growth processes .

Case Studies

- Neurodegenerative Disease Models :

-

Antimicrobial Activity :

- A series of analogs derived from 4-methylpyridine were tested against common bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising avenue for antibiotic development.

Data Tables

Propiedades

IUPAC Name |

tert-butyl N-[(4-methylpyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDQBEGIPFNTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856623 | |

| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330755-53-7 | |

| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.